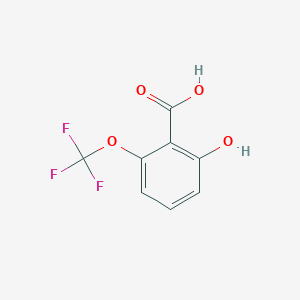

2-Hydroxy-6-(trifluoromethoxy)benzoic acid

説明

“2-Hydroxy-6-(trifluoromethoxy)benzoic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C8H5F3O4 and it has a molecular weight of 222.12 .

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-6-(trifluoromethoxy)benzoic acid” can be represented by the SMILES stringOC(=O)c1cc(OC(F)(F)F)ccc1O . This indicates that the compound contains a benzoic acid group (OC(=O)c1) and a trifluoromethoxy group (OC(F)(F)F) attached to the benzene ring (ccc1O). Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-6-(trifluoromethoxy)benzoic acid” are not fully detailed in the available resources. It is known to be a solid , but other properties such as melting point, boiling point, solubility, and specific optical rotation are not specified.科学的研究の応用

Fluorescence Probes for Reactive Oxygen Species

2-Hydroxy-6-(trifluoromethoxy)benzoic acid derivatives have been explored in the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes, such as HPF and APF, can selectively detect highly reactive oxygen species like hydroxyl radical and reactive intermediates of peroxidase. Their application in living cells has demonstrated resistance to light-induced autoxidation, making them useful tools in studying the roles of ROS in biological and chemical applications (Setsukinai et al., 2003).

Antithrombogenic Polymeric Systems

Another significant application is in the synthesis and application of resorbable coatings for vascular grafts. Derivatives of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid, like Triflusal, have been utilized in high-molecular-weight polyacrylic systems. These systems are stable in physiological conditions and aid in the slow release of pharmacologically active compounds, showing potential in improving the antiaggregating character for platelets on the surface of small-diameter vascular grafts (Rodri´guez et al., 1999).

Environmental and Biodegradation Studies

The metabolism of compounds like biphenyl has been studied using derivatives of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid. In one study, the intermediate compounds in the degradation pathway of biphenyl by Pseudomonas putida were analyzed, providing insights into environmental biodegradation processes (Catelani et al., 1973).

New Compounds from Ginkgo Biloba

Research on Ginkgo biloba leaves led to the isolation of new compounds related to 2-Hydroxy-6-(trifluoromethoxy)benzoic acid. These compounds showed moderate inhibitory activity on lipid droplets accumulation in mouse pre-adipocyte cell lines, indicating potential applications in metabolic research (Deguchi et al., 2014).

Supramolecular and Macromolecular Research

This compound has also been used in the synthesis of monodendrons and polymers that self-assemble into supramolecular columns, forming thermotropic liquid crystalline phases. These structures have implications for materials science, particularly in the study of microsegregated supramolecular structures (Percec et al., 1998).

Synthesis and Antibacterial Activity

Synthesis and antibacterial activity studies have also been conducted using derivatives of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid. One such study focused on the combinatorial synthesis of novel ester/hybrid derivatives for potential chemotherapeutic applications. The synthesized compounds were tested for their antibacterial activity, contributing to the development of new drug candidates (Satpute et al., 2018).

Mass Spectrometry

In mass spectrometry, certain benzoic acid derivatives like 2-Hydroxy-6-(trifluoromethoxy)benzoic acid have been used as additives to improve the performance of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. These additives enhance ion yields and signal-to-noise ratio, particularly for high-mass range analytes (Karas et al., 1993).

Antioxidant Studies

Research into the antioxidant activity of benzoic acid derivatives has shown that these compounds, including derivatives of 2-Hydroxy-6-(trifluoromethoxy)benzoic acid, exhibit various levels of efficacy in quenching peroxyl radicals and inhibiting oxidative modification of human low-density lipoprotein (LDL). This suggests potential applications in food chemistry and pharmaceuticals (Natella et al., 1999).

Safety and Hazards

特性

IUPAC Name |

2-hydroxy-6-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLCPEBCRLSTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-(trifluoromethoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(3-Cyanophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387669.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide](/img/structure/B3387690.png)

![2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid](/img/structure/B3387698.png)

![2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3387712.png)

![3-[(4-Fluorophenyl)sulfanyl]propanehydrazide](/img/structure/B3387718.png)

![Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3387724.png)